NVS-CECR2-1 was developed by the Structural Genomics Consortium in collaboration with Novartis. It belongs to a class of compounds known as bromodomain inhibitors, which are designed to disrupt protein-protein interactions mediated by acetylated lysines on histones and non-histone proteins . The CECR2 protein itself is implicated in various cellular processes, including chromatin remodeling and DNA damage response, making it a significant target for therapeutic intervention .
The synthesis of NVS-CECR2-1 involves sophisticated organic chemistry techniques, primarily utilizing solid-phase peptide synthesis and microwave-assisted methodologies. This approach allows for the rapid assembly of complex molecules while ensuring high purity levels through reverse-phase high-performance liquid chromatography purification .
The compound's development included iterative cycles of design, synthesis, and biological testing to optimize its potency and selectivity against CECR2. Initial lead compounds were identified through high-throughput screening of triazolophthalazine derivatives, which demonstrated varying degrees of selectivity across different bromodomains .
NVS-CECR2-1's molecular structure features distinct functional groups that facilitate its binding to the CECR2 bromodomain. The specific arrangement allows for effective interaction with the acetyl-lysine binding site. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the compound's conformation and binding dynamics .
NVS-CECR2-1 undergoes specific interactions with CECR2 that can be characterized through various biochemical assays. For instance, isothermal titration calorimetry (ITC) is employed to measure the binding affinity and thermodynamic parameters associated with the interaction between NVS-CECR2-1 and CECR2. Additionally, fluorescence recovery after photobleaching (FRAP) assays can be utilized to assess the dynamic behavior of CECR2 in living cells post-treatment with NVS-CECR2-1 .
The mechanism of action of NVS-CECR2-1 involves competitive inhibition at the bromodomain of CECR2. By binding to this domain, NVS-CECR2-1 disrupts the interaction between CECR2 and acetylated histones, ultimately influencing gene expression related to chromatin remodeling and cellular responses to DNA damage . This inhibition has been shown to affect downstream signaling pathways such as NF-kB, which are critical in cancer progression.
NVS-CECR2-1 exhibits several notable physical properties:
Chemical properties include:
NVS-CECR2-1 serves as a valuable tool in scientific research for studying the role of CECR2 in epigenetic regulation and cancer biology. Its applications include:
Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is an epigenetic regulator containing a bromodomain that recognizes acetylated lysine residues on histones. It functions as a chromatin remodeler by forming complexes with SNF2L and SNF2H ATPases, facilitating nucleosome repositioning and chromatin accessibility [1] [7]. In cancer pathogenesis, CECR2 is dysregulated and drives metastatic progression. Transcriptomic analyses of matched primary and metastatic breast tumors reveal that CECR2 is the top upregulated epigenetic regulator in metastases, associated with worse metastasis-free survival [1]. Mechanistically, CECR2 recruits NF-κB (specifically the RELA subunit) to enhancer regions, increasing chromatin accessibility at promoters of metastasis-promoting genes (e.g., TNC, MMP2, VEGFA) and immunosuppressive cytokines (CSF1, CXCL1) [1] [7]. This reprograms the tumor microenvironment toward an immune-suppressive state characterized by M2 macrophage polarization and T-cell inactivation. Beyond oncology, CECR2 mutations are implicated in neural tube defects (e.g., exencephaly) due to disrupted chromatin remodeling during embryogenesis [2] [7].
Table 1: Functional Roles of CECR2 in Disease Pathogenesis
Disease Context | Molecular Function | Downstream Effects |
---|---|---|
Breast Cancer Metastasis | RELA recruitment → Chromatin opening at metastasis genes | ↑ Migration, invasion, immunosuppression |
DNA Damage Repair | γ-H2AX formation facilitation | DSB repair defects upon depletion |
Neural Tube Development | Chromatin remodeling via SNF2L complex | Neurulation defects in mutants |
Bromodomains (BRDs) are evolutionarily conserved protein modules (~110 amino acids) that bind ε-N-lysine acetylation marks. Humans express 61 BRDs across 46 proteins, classified into eight families based on structure and function [5] [9]. As "epigenetic readers," BRDs recruit transcriptional complexes to acetylated chromatin, regulating gene expression. CECR2’s BRD exhibits unique specificity: it preferentially binds multi-acetylated histone H4 tails (e.g., H4K5ac/K8ac/K12ac/K16ac) and acetylated non-histone proteins like RELA (K310ac) [7]. This dual-ligand specificity enables CECR2 to integrate chromatin states with transcription factor activity. In oncogenesis, aberrant BRD function drives pathologic gene expression. For example, CECR2’s BRD:
Structurally, the CECR2 BRD adopts a left-handed four-helix bundle. Critical residues (Asn514, Asp464) form hydrogen bonds with acetyl-lysine, while hydrophobic grooves accommodate multi-acetylated motifs [7] [9].
Table 2: Bromodomain Functional Classification
Bromodomain Family | Representative Members | Ligand Specificity | Role in Cancer |
---|---|---|---|
BET | BRD2/3/4 | Di-acetylated histones | Transcriptional amplification |
CECR2 | CECR2 | Multi-acetylated H4, RELA-K310ac | Metastasis, immune evasion |
SWI/SNF | BRG1/BRM | Acetylated histones | Chromatin remodeling |
Targeting CECR2 addresses two interconnected hallmarks of cancer: epigenetic dysregulation and immune evasion. First, CECR2 is overexpressed in metastases and correlates with poor prognosis. Depletion reduces metastasis in immunocompetent mouse models by >80%, indicating microenvironmental dependency [1]. Second, CECR2-driven immunosuppression is multifaceted:
Pharmacologic inhibition of CECR2 reverses these effects. NVS-CECR2-1, a selective inhibitor developed by Novartis/Structural Genomics Consortium, displaces CECR2 from chromatin by blocking acetyl-lysine recognition (KD = 80 nM; IC50 = 47 nM) [5] [6]. In cancer cells, it induces apoptosis and suppresses NF-κB target genes (CXCL1, CSF1), reducing macrophage-mediated immunosuppression [3] [5] [8]. Cytotoxicity is partially CECR2-dependent, suggesting additional targets, but CECR2 knockdown significantly reduces sensitivity [5] [8].
Table 3: Preclinical Efficacy of NVS-CECR2-1 in Cancer Models
Cancer Type | Cell Line | Key Effect | Potency (IC50) |
---|---|---|---|
Colon | SW48 | Apoptosis induction | Submicromolar |
Breast | Metastatic models | ↓ Metastasis, ↓ M2 macrophages | Not determined |
Multiple | HEK293T, U2OS | Chromatin dissociation | 5–15 µM |
This mechanistic rationale positions CECR2 as a dual-targeting strategy against tumor-intrinsic metastasis and microenvironmental immunosuppression, providing a foundation for combination therapies with immune checkpoint inhibitors [1] [10].
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